Butyl 2-amino-4-methyl-pentanoate
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Overview
Description
Butyl 2-amino-4-methyl-pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is a derivative of pentanoic acid and features a butyl group attached to the oxygen atom, with an amino group and a methyl group on the pentanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-4-methyl-pentanoate typically involves the esterification of 2-amino-4-methyl-pentanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-4-methyl-pentanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions involving the amino group.
Major Products
Hydrolysis: 2-amino-4-methyl-pentanoic acid and butanol.
Reduction: The corresponding alcohol, butyl 2-amino-4-methyl-pentanol.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Butyl 2-amino-4-methyl-pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 2-amino-4-methyl-pentanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active 2-amino-4-methyl-pentanoic acid, which can then interact with various enzymes and receptors in biological systems . The amino group allows for further modifications and interactions with other biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Butyl propionate: Another ester with a similar structure but without the amino group.
Methyl butyrate: A methyl ester with a similar carbon chain length but different functional groups.
Ethyl acetate: A common ester used in various applications, with a simpler structure.
Uniqueness
Butyl 2-amino-4-methyl-pentanoate is unique due to the presence of both an amino group and a methyl group on the pentanoate chain. This combination of functional groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
42031-13-0 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
butyl 2-amino-4-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-13-10(12)9(11)7-8(2)3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
HYPLQEHLQMSBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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